molecular formula C8H14O2 B14448184 3-[(But-3-yn-2-yl)oxy]butan-2-ol CAS No. 79449-74-4

3-[(But-3-yn-2-yl)oxy]butan-2-ol

Katalognummer: B14448184
CAS-Nummer: 79449-74-4
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: WTCSTPCFRWZLJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(But-3-yn-2-yl)oxy]butan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a but-3-yn-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(But-3-yn-2-yl)oxy]butan-2-ol can be achieved through several methods. One common approach involves the reaction of but-3-yn-2-ol with butan-2-ol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(But-3-yn-2-yl)oxy]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

3-[(But-3-yn-2-yl)oxy]butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-[(But-3-yn-2-yl)oxy]butan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The but-3-yn-2-yloxy group may also play a role in modulating the compound’s properties and behavior in various environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butan-2-ol: A simple alcohol with a hydroxyl group attached to the second carbon of a butane chain.

    But-3-yn-2-ol: An alcohol with a hydroxyl group and a triple bond in the butane chain.

    3-Butyn-1-ol: An alcohol with a hydroxyl group and a triple bond at different positions in the butane chain.

Uniqueness

3-[(But-3-yn-2-yl)oxy]butan-2-ol is unique due to the presence of both a hydroxyl group and a but-3-yn-2-yloxy group in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

79449-74-4

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

3-but-3-yn-2-yloxybutan-2-ol

InChI

InChI=1S/C8H14O2/c1-5-6(2)10-8(4)7(3)9/h1,6-9H,2-4H3

InChI-Schlüssel

WTCSTPCFRWZLJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)OC(C)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.